molecular formula C9H10N4OS B2592011 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide CAS No. 325766-88-9

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide

Cat. No. B2592011
CAS RN: 325766-88-9
M. Wt: 222.27
InChI Key: JBLGRSVTGQVADO-UHFFFAOYSA-N
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Description

“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a biochemical compound used for proteomics research . It is a part of a series of compounds that were designed and synthesized for anticonvulsant activity and neurotoxicity .


Synthesis Analysis

The compound was synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis process was designed keeping in view the structural requirement of the pharmacophore .


Molecular Structure Analysis

The molecular formula of “2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is C9H10N4OS, with a molecular weight of 222.27 .


Chemical Reactions Analysis

The titled compounds were evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .


Physical And Chemical Properties Analysis

“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Biochemistry: Proteomics Research

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide: is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, modification, and interaction . Its molecular structure allows it to interact with proteins, potentially affecting their function or stability, which can be crucial for understanding disease mechanisms and identifying therapeutic targets.

Pharmacology: Anticonvulsant Activity

In pharmacology, this compound has been evaluated for its anticonvulsant properties. Studies have shown that derivatives of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide exhibit potential in treating epilepsy by modulating neurotransmitter activity and reducing seizure frequency . This opens up new avenues for developing more effective and less toxic antiepileptic drugs.

Environmental Science: Pollution Monitoring

The compound’s derivatives are being explored for their role in environmental science, particularly in pollution monitoring. Due to its chemical reactivity, it can be used to detect and quantify the presence of environmental pollutants, aiding in the assessment of environmental health and the development of remediation strategies .

Materials Science: Synthesis of Novel Materials

In materials science, 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is a precursor in the synthesis of novel materials with potential applications in electronics, photonics, and nanotechnology . Its ability to form complex structures with unique properties makes it valuable for creating advanced materials.

Chemical Engineering: Process Optimization

This compound is significant in chemical engineering for process optimization. It can be involved in catalysis, improving the efficiency of chemical reactions, which is essential for scaling up production processes and enhancing the sustainability of chemical manufacturing .

Molecular Biology: Gene Expression Studies

Lastly, in molecular biology, 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is used in gene expression studies. It can act as a molecular probe to understand gene regulation mechanisms, which is fundamental for advancing knowledge in genetics and developing gene-based therapies .

Mechanism of Action

The compounds have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . This suggests that they may act by interacting with these targets.

Safety and Hazards

The compounds were evaluated for neurotoxicity, and none of them showed neurotoxicity in the highest administered dose (300 mg/kg) .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGRSVTGQVADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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